![molecular formula C12H18ClNO2 B1365975 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride CAS No. 13917-16-3](/img/structure/B1365975.png)
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
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Overview
Description
“6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” is a chemical compound . It’s a derivative of tetrahydroisoquinoline, a class of compounds that have been reported for various biological activities like anti-microbial, anti-cancer, anti-viral, and anti-HIV .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . The compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of “6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” can be analyzed using various spectroscopic techniques. For instance, infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy were used to characterize similar compounds .
Chemical Reactions Analysis
The chemical reactions involving “6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” can be complex. For instance, the synthesis of similar compounds involved a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Scientific Research Applications
Synthesis of Chiral Ligands
This compound has been used in the preparation of new chiral phosphine-aminophosphine ligands . Chiral ligands are crucial in asymmetric synthesis, which is a method used to produce chiral molecules that can serve as building blocks for pharmaceuticals.
Inhibitor of HIV-1 Reverse Transcriptase
Research has shown that analogues of this compound have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase . This application is significant in the development of antiretroviral drugs for the treatment of HIV/AIDS.
Antibacterial Properties
A novel compound synthesized using this chemical has been evaluated for its antibacterial property against various pathogenic bacterial strains . This suggests potential applications in developing new antibacterial agents.
Iodocyclization Reagent
®-1,2,3,4-Tetrahydro-1-naphthylamine, a related compound, has been used as an efficient reagent for iodocyclization . This process is important in organic synthesis to create iodine-containing compounds which can be used in various chemical reactions.
Future Directions
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
This compound belongs to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . NNRTIs bind to the reverse transcriptase enzyme of HIV, preventing it from converting the viral RNA into DNA, a necessary step for the virus to replicate .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme disrupts the viral replication process, preventing the HIV virus from multiplying and reducing its presence in the body . The downstream effects of this action include a decrease in viral load and an increase in CD4 cell count, improving the immune response .
Result of Action
The result of the compound’s action is a reduction in the viral load of HIV, leading to a decrease in the progression of the disease and an improvement in the patient’s immune function . This can lead to improved health outcomes and a reduction in the symptoms of HIV/AIDS .
properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJQUTVERCDFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CCC2=C1)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431214 |
Source
|
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride | |
CAS RN |
13917-16-3 |
Source
|
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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